molecular formula C10H9NO3 B2652418 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid CAS No. 70154-01-7

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Cat. No. B2652418
CAS RN: 70154-01-7
M. Wt: 191.186
InChI Key: DWBGJXYUEQQNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid” is a chemical compound with the molecular weight of 191.19 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name of the compound is “(5-methyl-1,2-benzisoxazol-3-yl)acetic acid” and its InChI code is "1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)" .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 191.19 .

Scientific Research Applications

Isoxazole Compounds as Aldose Reductase Inhibitors

Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, including structures related to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, have shown potential as aldose reductase inhibitors. These inhibitors are significant in researching treatments for chronic diabetic complications, demonstrating inhibitory properties comparable to established drugs like Sorbinil. The specific electronic attributes of the phenyl substituent at position 6 and the efficacy of acetic acid derivatives highlight the compound's potential in diabetic research (Costantino et al., 1999).

Novel Excitatory Amino Acid Antagonists

Research into excitatory amino acid (EAA) receptors, which are pivotal in neurological functions, has utilized isoxazole amino acids to develop novel EAA receptor antagonists. These antagonists, derived from the structural inspiration provided by isoxazole-based compounds, exhibit potential neuroprotective effects, underscoring the therapeutic promise of such compounds in treating neurodegenerative disorders (Krogsgaard‐Larsen et al., 1991).

Coordination Polymers and Solvent-Dependent Assembly

Research into the self-assembly of coordination polymers has explored the use of isoxazole and benzoic acid derivatives, including this compound analogs. These studies demonstrate the solvent-dependent formation of three-dimensional structures, relevant in the development of advanced materials for catalysis, drug delivery, and molecular recognition (Pedireddi & Varughese, 2004).

Germination Inhibitory Constituents

Compounds related to this compound have been identified as germination inhibitory constituents from plants, showcasing the role of such isoxazole derivatives in allelopathy and plant competition. These findings contribute to understanding natural plant defense mechanisms and could inform agricultural practices and the development of natural herbicides (Oh et al., 2002).

N-Heterocyclic Carbene Catalysis

The versatile catalytic applications of N-heterocyclic carbenes, including reactions with esters and alcohols, have been explored using structures akin to this compound. These studies highlight the efficiency of such carbenes in organic synthesis, particularly in transesterification and acylation reactions, contributing to the development of more efficient and selective synthetic methodologies (Grasa et al., 2002).

properties

IUPAC Name

2-(5-methyl-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBGJXYUEQQNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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